Cas no 1823375-18-3 (5-bromo-2,6-dichloro-pyridine-3-carbonitrile)
5-bromo-2,6-dichloro-pyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-2,6-dichloronicotinonitrile
- 5-Bromo-2,6-dichloro-nicotinonitrile
- SY247791
- 5-bromo-2,6-dichloro-pyridine-3-carbonitrile
- AKOS032954281
- MFCD26516933
- 1823375-18-3
- SCHEMBL8778840
- 5-bromo-2,6-dichloropyridine-3-carbonitrile
- AC4895
- C6HBrCl2N2
-
- MDL: MFCD26516933
- Inchi: 1S/C6HBrCl2N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H
- InChI Key: FSLHBMXZVCGMSM-UHFFFAOYSA-N
- SMILES: BrC1=C(N=C(C(C#N)=C1)Cl)Cl
Computed Properties
- Exact Mass: 249.87002g/mol
- Monoisotopic Mass: 249.87002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.7
- XLogP3: 3.2
5-bromo-2,6-dichloro-pyridine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB533486-250 mg |
5-Bromo-2,6-dichloronicotinonitrile, 95%; . |
1823375-18-3 | 95% | 250MG |
€528.00 | 2023-02-01 | |
| abcr | AB533486-1 g |
5-Bromo-2,6-dichloronicotinonitrile, 95%; . |
1823375-18-3 | 95% | 1g |
€850.00 | 2023-02-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y17515-1g |
5-Bromo-2,6-dichloronicotinonitrile |
1823375-18-3 | 95% | 1g |
¥6309.0 | 2023-09-05 | |
| Chemenu | CM326909-1g |
5-bromo-2,6-dichloropyridine-3-carbonitrile |
1823375-18-3 | 95%+ | 1g |
$625 | 2022-06-12 | |
| eNovation Chemicals LLC | D696957-0.25g |
5-Bromo-2,6-dichloronicotinonitrile |
1823375-18-3 | 95% | 0.25g |
$320 | 2024-07-20 | |
| eNovation Chemicals LLC | D696957-1g |
5-Bromo-2,6-dichloronicotinonitrile |
1823375-18-3 | 95% | 1g |
$540 | 2024-07-20 | |
| eNovation Chemicals LLC | D696957-5g |
5-Bromo-2,6-dichloronicotinonitrile |
1823375-18-3 | 95% | 5g |
$1650 | 2024-07-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98081-100MG |
5-bromo-2,6-dichloro-pyridine-3-carbonitrile |
1823375-18-3 | 95% | 100MG |
¥ 825.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98081-250MG |
5-bromo-2,6-dichloro-pyridine-3-carbonitrile |
1823375-18-3 | 95% | 250MG |
¥ 1,320.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98081-500MG |
5-bromo-2,6-dichloro-pyridine-3-carbonitrile |
1823375-18-3 | 95% | 500MG |
¥ 2,204.00 | 2023-04-14 |
5-bromo-2,6-dichloro-pyridine-3-carbonitrile Suppliers
5-bromo-2,6-dichloro-pyridine-3-carbonitrile Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 5-bromo-2,6-dichloro-pyridine-3-carbonitrile
Introduction to 5-bromo-2,6-dichloro-pyridine-3-carbonitrile (CAS No. 1823375-18-3)
5-bromo-2,6-dichloro-pyridine-3-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1823375-18-3, is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. Its unique structural framework, featuring a pyridine core substituted with bromine, chlorine, and a nitrile group, makes it a valuable intermediate in the synthesis of various biologically active molecules. This compound has found applications in the development of novel therapeutic agents, particularly in the realm of medicinal chemistry.
The structural motif of 5-bromo-2,6-dichloro-pyridine-3-carbonitrile consists of a pyridine ring with bromine atoms at the 5-position and 2-position, and a chlorine atom at the 6-position, further functionalized by a nitrile group at the 3-position. This specific arrangement of substituents imparts distinct electronic and steric properties to the molecule, making it an attractive scaffold for further chemical modifications. The presence of multiple electrophilic centers allows for diverse reaction pathways, enabling chemists to explore a wide range of synthetic possibilities.
In recent years, 5-bromo-2,6-dichloro-pyridine-3-carbonitrile has been extensively studied for its potential in drug discovery. The pyridine core is a common structural feature in many pharmacologically active compounds, including antiviral, antibacterial, and anticancer agents. The halogenated substituents enhance the reactivity of the molecule, facilitating its incorporation into more complex structures through nucleophilic substitution reactions. Additionally, the nitrile group can undergo various transformations, such as hydrolysis to form carboxylic acids or reduction to form amides, providing further opportunities for structural diversification.
One of the most compelling aspects of 5-bromo-2,6-dichloro-pyridine-3-carbonitrile is its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently targeted in anticancer therapies. By modifying the structure of 5-bromo-2,6-dichloro-pyridine-3-carbonitrile, researchers have been able to develop novel inhibitors that exhibit high selectivity and potency against specific kinases. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are implicated in various cancers.
Recent advancements in computational chemistry have further enhanced the utility of 5-bromo-2,6-dichloro-pyridine-3-carbonitrile. Molecular modeling studies have helped elucidate its binding interactions with biological targets, providing insights into how structural modifications can optimize potency and selectivity. These computational approaches have been particularly valuable in identifying lead compounds for further optimization. By leveraging virtual screening techniques, researchers can rapidly evaluate large libraries of derivatives derived from 5-bromo-2,6-dichloro-pyridine-3-carbonitrile, accelerating the drug discovery process.
The agrochemical industry has also recognized the significance of 5-bromo-2,6-dichloro-pyridine-3-carbonitrile as a building block for developing novel pesticides. Pyridine-based compounds are widely used in crop protection due to their efficacy against pests and diseases. The halogenated and nitrile functionalities in 5-bromo-2,6-dichloro-pyridine-3-carbonitrile contribute to its bioactivity by enhancing its ability to interact with biological targets in pests. Researchers have synthesized various derivatives of this compound that exhibit herbicidal and insecticidal properties, offering new solutions for sustainable agriculture.
The synthesis of 5-bromo-2,6-dichloro-pyridine-3-carbonitrile typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include halogenation reactions to introduce bromine and chlorine atoms at specific positions on the pyridine ring, followed by cyanation to incorporate the nitrile group. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making 5-bromo-2,6-dichloro-pyridine-3-carbonitrile more accessible for industrial applications.
In conclusion, 5-bromo-2,6-dichloro-pyridine--carbonitrile (CAS No. 1823375--18--3) is a multifunctional compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules targeting various diseases and agricultural challenges. With ongoing research efforts focused on optimizing its derivatives through both experimental and computational approaches, 5-bromo--2,6-dichloro-pyridine--carbonitrile is poised to remain a key player in future drug discovery initiatives.
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